molecular formula C11H14FN3O B8159981 1-((5-Azidopentyl)oxy)-4-fluorobenzene

1-((5-Azidopentyl)oxy)-4-fluorobenzene

Cat. No.: B8159981
M. Wt: 223.25 g/mol
InChI Key: PAFSENSLTTYTPL-UHFFFAOYSA-N
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Description

1-((5-Azidopentyl)oxy)-4-fluorobenzene is a fluorinated aromatic compound featuring a para-substituted fluorine atom and a 5-azidopentyl ether chain. The azide (-N₃) group at the terminal position of the pentyl chain enables its use in bioorthogonal "click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound serves as a versatile intermediate in pharmaceutical synthesis, polymer chemistry, and bioconjugation applications . Its extended alkyl chain distinguishes it from shorter-chain analogs, influencing solubility, reactivity, and steric accessibility.

Properties

IUPAC Name

1-(5-azidopentoxy)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-10-4-6-11(7-5-10)16-9-3-1-2-8-14-15-13/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFSENSLTTYTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCN=[N+]=[N-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key structural features and properties of 1-((5-Azidopentyl)oxy)-4-fluorobenzene and its analogs:

Compound Name Substituent Position Chain Length Functional Group Key Properties/Applications Reference
1-((5-Azidopentyl)oxy)-4-fluorobenzene 4- (para) Pentyl Azide, Ether Bioconjugation, drug delivery systems
1-(Azidomethyl)-4-fluorobenzene 4- (para) Methyl Azide Click chemistry, corrosion inhibition
1-(4-Bromobutoxy)-4-fluorobenzene 4- (para) Butyl Bromine, Ether Intermediate in organic synthesis
3,4-bis((4-fluorobenzyl)oxy)benzaldehyde 3,4- (ortho) Benzyl Fluorine, Ether, Aldehyde Pharmaceutical precursor (e.g., YT-6-2)
1-(4-Chlorobutyl)-4-fluorobenzene 4- (para) Butyl Chlorine Haloperidol analog synthesis
Key Observations:
  • Chain Length : The pentyl chain in the target compound provides greater flexibility and lipophilicity compared to methyl or butyl analogs. This enhances membrane permeability in drug delivery applications but may reduce azide reactivity due to steric hindrance .
  • Functional Groups :
    • Azide vs. Halogens : Azides (e.g., in 1-(azidomethyl)-4-fluorobenzene) enable click chemistry, whereas bromine or chlorine (e.g., in 1-(4-bromobutoxy)-4-fluorobenzene) are typically used in nucleophilic substitutions or cross-coupling reactions .
    • Ether Linkage : The ether bond in the target compound and 3,4-bis((4-fluorobenzyl)oxy)benzaldehyde improves solubility in polar solvents compared to direct alkyl substitutions .
Azide Introduction:
  • The target compound is synthesized via nucleophilic substitution, where a bromopentyl or tosylpentyl intermediate reacts with sodium azide (NaN₃). This mirrors methods used for 1-(azidomethyl)-4-fluorobenzene, where 1-(bromomethyl)-4-fluorobenzene is treated with NaN₃ in solvents like acetonitrile (ACN) .
  • In contrast, halogenated analogs (e.g., 1-(4-bromobutoxy)-4-fluorobenzene) are synthesized using alkyl halides and fluorophenols under basic conditions (K₂CO₃, ACN) .

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